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Lithium tetrachloropalladate(II) hydrate

Cat. No.: B569760
CAS No.: 123334-21-4
M. Wt: 280.115
InChI Key: DPOUIQUPOAWKJL-UHFFFAOYSA-J
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Description

Significance of Palladium(II) Complexes in Contemporary Chemistry

Palladium(II) complexes are a cornerstone of modern organometallic chemistry and catalysis. Their versatility stems from palladium's ability to cycle between the Pd(0) and Pd(II) oxidation states, which is fundamental to many catalytic cycles. wikipedia.org These complexes are particularly renowned for their application in cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, a critical step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgchemimpex.com

Prominent examples of palladium-catalyzed reactions include the Suzuki, Heck, and Sonogashira couplings, all of which have become indispensable tools in organic synthesis. Beyond homogeneous catalysis, palladium(II) compounds serve as precursors for heterogeneous catalysts, such as palladium on carbon (Pd/C), and for the synthesis of functional nanomaterials. smolecule.comwikipedia.org The development of advanced materials, including conductive polymers and coatings for electronics, also utilizes palladium compounds. chemimpex.com The ability of palladium(II) to coordinate with a wide variety of ligands allows for the fine-tuning of its catalytic activity, selectivity, and stability, making it a subject of continuous research and development. wikipedia.orgwikipedia.org

Historical Trajectory of Tetrachloropalladate(II) Research

The journey of palladium chemistry began with its discovery in 1802 by William Hyde Wollaston. providentmetals.com However, the systematic study of its coordination compounds, including the tetrachloropalladate(II) anion ([PdCl₄]²⁻), came much later. Early research on square-planar metal complexes was heavily focused on platinum(II) analogues. acs.org A significant finding was that palladium(II) complexes undergo ligand substitution reactions about 10⁵ times faster than their platinum counterparts. acs.org

The tetrachloropalladate(II) anion, often derived from salts like potassium tetrachloropalladate(II) (K₂PdCl₄), became a standard starting material in palladium chemistry. acs.org Foundational research in the 1970s highlighted the utility of these compounds. For instance, lithium tetrachloropalladate(II) gained prominence during this period for its use in synthesizing cyclopalladated compounds, such as those derived from azobenzene (B91143), which were explored for applications in liquid crystals. These early studies established the role of the tetrachloropalladate(II) ion as a stable, accessible precursor for generating more reactive palladium intermediates essential for catalysis and organometallic synthesis.

Scope and Research Imperatives for Lithium Tetrachloropalladate(II) Hydrate (B1144303)

Lithium tetrachloropalladate(II) hydrate, with the general formula Li₂PdCl₄·xH₂O, is a specific salt within the broader class of tetrachloropalladates. americanelements.com Its primary research value lies in its function as a catalyst and a precursor material. fishersci.fithermofisher.comfishersci.ca A key advantage of the lithium salt over more traditional potassium or sodium salts is the nature of the lithium cation, which can enhance solubility in certain organic solvents and stabilize the chloropalladate anion, facilitating its use in homogeneous catalysis.

Current and future research imperatives for this compound focus on several key areas. It is extensively used as a catalyst source for cross-coupling reactions. Furthermore, it serves as a valuable precursor for the synthesis of palladium nanoparticles. These nanoparticles have significant potential in material science applications, including electrocatalysis for energy conversion technologies like fuel cells and in the development of sensitive chemical sensors. The synthesis of Li₂PdCl₄ is relatively straightforward, typically involving the reaction of palladium(II) chloride with lithium chloride, making it an accessible reagent for these research endeavors.

Data Tables

Table 1: Physical and Chemical Properties of Lithium Tetrachloropalladate(II) and its Hydrate

PropertyValue/Description
Chemical Formula Li₂PdCl₄ (Anhydrous) nih.gov
Li₂PdCl₄·xH₂O (Hydrate) americanelements.comeforu-chemical.com
Molecular Weight 262.11 g/mol (Anhydrous) nih.gov
~280.12 g/mol (Hydrate) eforu-chemical.comchemdad.com
Appearance Brown crystals or crystalline powder chemdad.com
CAS Number 15525-45-8 (Anhydrous) nih.gov
123334-21-4 (Hydrate) eforu-chemical.comchemicalbook.comcolonialmetals.com
Solubility Soluble in polar solvents (e.g., water, methanol)

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl4H2Li2OPd B569760 Lithium tetrachloropalladate(II) hydrate CAS No. 123334-21-4

Properties

IUPAC Name

dilithium;tetrachloropalladium(2-);hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4ClH.2Li.H2O.Pd/h4*1H;;;1H2;/q;;;;2*+1;;+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOUIQUPOAWKJL-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].O.Cl[Pd-2](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl4H2Li2OPd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679581
Record name Lithium tetrachloropalladate(2-)--water (2/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123334-21-4
Record name Lithium tetrachloropalladate(2-)--water (2/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Coordination Chemistry and Structural Investigations of Lithium Tetrachloropalladate Ii Species

Ligand Binding and Complex Formation Equilibria

The tetrachloropalladate(II) anion, [PdCl₄]²⁻, is itself a product of a complex formation equilibrium. In solution, particularly in aqueous media, palladium(II) ions are aquated, and the formation of the chloropalladium(II) complexes occurs in a stepwise manner. The chloride ligands progressively replace the water molecules coordinated to the Pd(II) center. These reactions are classic examples of ligand exchange, where one type of ligand is substituted for another. chemguide.co.uklibretexts.org

The equilibria for the formation of the various chloropalladium(II) species from the aquated palladium(II) ion can be described by the following reactions:

Pd²⁺ + Cl⁻ ⇌ [PdCl]⁺

[PdCl]⁺ + Cl⁻ ⇌ PdCl₂

PdCl₂ + Cl⁻ ⇌ [PdCl₃]⁻

[PdCl₃]⁻ + Cl⁻ ⇌ [PdCl₄]²⁻

Stepwise Formation ReactionLogarithm of Formation Constant (log K) at 25°C
Pd²⁺ + Cl⁻ ⇌ [PdCl]⁺log K₁ = 4.47
[PdCl]⁺ + Cl⁻ ⇌ PdCl₂log K₂ = 3.65
PdCl₂ + Cl⁻ ⇌ [PdCl₃]⁻log K₃ = 2.80
[PdCl₃]⁻ + Cl⁻ ⇌ [PdCl₄]²⁻log K₄ = 2.13
Data sourced from spectrophotometric measurements. acs.org

These equilibria are reversible, and the position of the equilibrium is highly dependent on the concentration of chloride ions in the solution. chemguide.co.uk In the presence of a high concentration of chloride ions, the equilibrium is shifted towards the formation of the fully substituted [PdCl₄]²⁻ complex. chemguide.co.uk Conversely, in a solution with a low chloride concentration, partially substituted or fully aquated palladium species will be more prevalent.

Speciation of Palladium(II) Complexes in Aqueous and Organic Media

The species of palladium(II) present in a solution of lithium tetrachloropalladate(II) is highly dependent on the solvent and the concentration of other coordinating species.

[PdCl₄]²⁻

[PdCl₃(H₂O)]⁻

[PdCl₂(H₂O)₂]

[PdCl(H₂O)₃]⁺

[Pd(H₂O)₄]²⁺

The fully aquated ion, [Pd(H₂O)₄]²⁺, is known to be acidic and can undergo hydrolysis to form various hydroxo complexes, further complicating the speciation in solution. researchgate.netacs.org Therefore, the pH of the solution also plays a critical role in determining the nature of the palladium species present.

In Organic Media: In polar, coordinating organic solvents such as methanol (B129727) or acetonitrile (B52724), the solvent molecules themselves can act as ligands. Lithium tetrachloropalladate(II) is often used in such solvents to generate soluble and reactive palladium complexes. researchgate.net For instance, in acetonitrile (RCN), ligand exchange can lead to the formation of species like bis(acetonitrile)palladium dichloride, PdCl₂(RCN)₂. wikipedia.org These solvent-ligated complexes are often more labile than the tetrachloropalladate anion, making them excellent precursors for catalytic reactions where substrate coordination to the palladium center is a key step.

MediumConditionsDominant Palladium(II) Species
Aqueous SolutionHigh Chloride Concentration[PdCl₄]²⁻
Aqueous SolutionLow Chloride Concentration[PdCl₃(H₂O)]⁻, [PdCl₂(H₂O)₂], [PdCl(H₂O)₃]⁺, [Pd(H₂O)₄]²⁺
Aqueous SolutionBasic pHHydroxo and polynuclear hydroxo complexes acs.org
Organic Solvents (e.g., Methanol, Acetonitrile)N/ASolvated complexes, e.g., [PdCl₂(Solvent)₂] wikipedia.orgresearchgate.net

Structural Analysis of Coordination Geometries and Bonding within Palladium(II) Complexes

The tetrachloropalladate(II) anion, [PdCl₄]²⁻, is the archetypal example of a square-planar palladium(II) complex. Palladium(II) is a d⁸ transition metal ion, a configuration that strongly favors a square-planar coordination geometry to maximize ligand field stabilization energy. wikipedia.orgatamanchemicals.com

X-ray crystallographic studies on related tetrachloropalladate salts, such as K₂[PdCl₄], confirm this geometry. wikipedia.org The structure consists of discrete [PdCl₄]²⁻ anions where the palladium atom is at the center of a square formed by four chlorine atoms. The Pd-Cl bonds are equivalent, and the Cl-Pd-Cl bond angles are approximately 90° and 180°, consistent with an ideal square-planar arrangement. In the solid state of palladium(II) chloride itself, two polymorphic forms exist (α and β), both of which feature square-planar Pd(II) centers linked by bridging chloride ligands. wikipedia.orgatamanchemicals.com

Structural ParameterDescription
Compound Lithium Tetrachloropalladate(II) Hydrate (B1144303)
Central Metal Ion Palladium(II), Pd²⁺ (d⁸ configuration)
Anionic Complex Tetrachloropalladate(II), [PdCl₄]²⁻
Coordination Number 4
Coordination Geometry Square Planar wikipedia.orgatamanchemicals.com
Crystal System (of analogous K₂[PdCl₄]) Tetragonal wikipedia.org

The bonding within the [PdCl₄]²⁻ anion involves the overlap of the palladium d-orbitals with the p-orbitals of the chloride ligands to form sigma and pi bonds. This covalent interaction is key to the stability of the complex.

Role of Lithium Cations in Influencing Palladium Coordination Environments

While the chemistry of lithium tetrachloropalladate(II) is dominated by the [PdCl₄]²⁻ anion, the nature of the cation can have a non-trivial influence on the reactivity and properties of the complex in solution. The lithium cation (Li⁺) possesses unique characteristics compared to other alkali metal cations like sodium (Na⁺) and potassium (K⁺).

The Li⁺ ion has a very small ionic radius and, consequently, a high charge-to-radius ratio (charge density). libretexts.org This high charge density makes the lithium ion highly polarizing. As a result, its interactions with anionic species or polar solvent molecules are stronger and more covalent in character than those of Na⁺ or K⁺. libretexts.org This can manifest in several ways:

Solubility and Aggregation: The strong solvation of the small Li⁺ ion can affect the solubility of the palladium salt in various organic solvents. It can also influence the state of aggregation of palladium species in solution, potentially preventing the formation of less reactive polynuclear palladium complexes.

CationIonic Radius (Å)Charge Density (z/r) (Å⁻¹)Key Chemical Feature
Li⁺ 0.681.47Highly polarizing, forms polar covalent bonds libretexts.org
Na⁺ 0.971.03More ionic character than Li⁺ libretexts.org
K⁺ 1.330.75Least polarizing of the three libretexts.org

Catalytic Applications of Lithium Tetrachloropalladate Ii Hydrate in Advanced Organic Transformations

Cross-Coupling Reactions

Cross-coupling reactions are fundamental in modern organic synthesis, enabling the construction of complex molecular architectures. While a vast array of palladium catalysts are employed for these transformations, the tetrachloropalladate(II) core, as found in its lithium salt, serves as a competent precursor for the active catalytic species.

Mizoroki-Heck Reaction Catalysis

The Mizoroki-Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, is a cornerstone of synthetic organic chemistry. libretexts.org The catalytic cycle typically involves the oxidative addition of the halide to a Pd(0) species, followed by olefin insertion, β-hydride elimination, and reductive elimination to regenerate the catalyst. libretexts.org While specific studies detailing the use of lithium tetrachloropalladate(II) hydrate (B1144303) as the primary catalyst are not extensively documented in readily available literature, the fundamental steps of the Mizoroki-Heck reaction provide a framework for its potential application. It is understood that Pd(II) precursors are often reduced in situ to the active Pd(0) catalyst. libretexts.org

A general representation of the Mizoroki-Heck reaction is shown below:

Reaction Scheme: General Mizoroki-Heck Reaction
Reactant 1Reactant 2Catalyst SystemProduct
Aryl/Vinyl HalideAlkenePalladium Catalyst + BaseSubstituted Alkene

Suzuki-Miyaura Cross-Coupling Reaction Catalysis

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide using a palladium catalyst and a base, is another powerful tool in synthetic chemistry. chemrxiv.org This reaction is lauded for its mild conditions and the low toxicity of the boron reagents. The catalytic cycle mirrors that of other cross-coupling reactions, with the key transmetalation step involving the transfer of the organic group from boron to the palladium center.

While detailed substrate scope tables for reactions specifically catalyzed by lithium tetrachloropalladate(II) hydrate are not prevalent in the surveyed literature, related complexes containing the tetrachloropalladate(II) anion have demonstrated high activity. This suggests the potential for Li₂PdCl₄·xH₂O to serve as an effective catalyst precursor in Suzuki-Miyaura reactions.

Table 4.1.2: Generalized Suzuki-Miyaura Reaction
OrganohalideOrganoboron ReagentCatalyst SystemProduct
R¹-X (X = I, Br, Cl, OTf)R²-B(OR)₂Palladium Catalyst + BaseR¹-R²

Coupling Reactions of Aryl- and Vinylmercurials with Alkenes and Carbon Monoxide

Historically, organomercurials have been used in palladium-catalyzed cross-coupling reactions. The arylation of olefins using phenylmercuric chloride was an early example of a Heck-type reaction. These reactions proceed via transmetalation of the organic group from mercury to the palladium(II) center. While effective, the toxicity of organomercury compounds has led to their general replacement by less hazardous alternatives like organoborons and organosilicons. Specific investigations into the use of this compound for the coupling of aryl- and vinylmercurials with alkenes and the related carbonylative couplings are not prominently featured in contemporary research literature.

Olefin Functionalization Reactions

The direct functionalization of olefins represents an atom-economical approach to the synthesis of valuable organic molecules. Palladium catalysts, including those derived from lithium tetrachloropalladate(II), are instrumental in these transformations.

Arylation and Alkylation of Olefins

The palladium-catalyzed arylation of olefins is a well-established synthetic method, often proceeding through a Heck-type mechanism. nih.gov The regioselectivity of the reaction can be influenced by the nature of the palladium catalyst and the reaction conditions. nih.gov Similarly, the alkylation of olefins can be achieved using various organometallic reagents in the presence of a palladium catalyst. The choice of the palladium source can impact the efficiency and selectivity of these reactions. While the tetrachloropalladate(II) ion is a known active species in olefin oxidation, detailed studies focusing on its application in the form of its lithium salt for broad olefin arylation and alkylation are limited in the available literature. bohrium.com

Table 4.2.1: Representative Olefin Functionalization Reactions
OlefinCoupling PartnerReaction TypeCatalyst System
AlkeneAryl Halide/TriflateArylationPalladium Catalyst + Base
AlkeneOrganometallic ReagentAlkylationPalladium/other metal Catalyst

Carbonyloxyalkylation of Olefins

Carbonyloxyalkylation of olefins involves the addition of a carboxylate and an alkyl group across the double bond. This transformation can be achieved through palladium catalysis, often requiring an oxidant to regenerate the active Pd(II) catalyst. The specific role and efficacy of this compound as a catalyst for this particular type of olefin functionalization is not extensively detailed in the surveyed scientific reports.

Synthesis of 1,4-Dienes from Allyl Halides and Vinyl Compounds

The palladium-catalyzed cross-coupling of allyl halides with vinyl compounds represents a powerful method for the construction of 1,4-dienes. While various palladium sources are employed for such transformations, the specific application of this compound as the primary catalyst for the direct coupling of simple allyl halides and vinyl compounds is not extensively documented in the surveyed scientific literature. Research in palladium catalysis has historically utilized various organometallic precursors for related couplings, including the reaction of organomercurial compounds with alkenes in the presence of catalytic amounts of lithium tetrachloropalladate. scribd.com However, a dedicated methodology focusing on the direct synthesis of 1,4-dienes from allyl halides and vinyl compounds using Li₂[PdCl₄] remains a specialized area.

Cyclization and Cyclopalladation Reactions

This compound is instrumental in initiating cyclization cascades through the formation of palladacycle intermediates. These processes are foundational for synthesizing complex polycyclic and heterocyclic structures.

Pauson-Khand Reaction Enhancement through Lithium Chloride Adducts

The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a cornerstone for synthesizing cyclopentenones. While palladium catalysts are known to facilitate this reaction, the direct use of this compound as the catalyst is not a widely reported method. The enhancement of this reaction is more commonly associated with the use of lithium chloride as an additive to other palladium catalyst systems, rather than the use of Li₂[PdCl₄] as the primary catalytic species. researchgate.net In related palladium-catalyzed carbonylations, lithium tetrachloropalladate has been used for vinylpalladation followed by carbonylation, but this proceeds via a different pathway than the Pauson-Khand cycloaddition. researchgate.net

Intramolecular Cyclopalladation Processes

Lithium tetrachloropalladate(II) is a key reagent for generating cyclopalladated intermediates, which are pivotal in intramolecular C-H activation and the subsequent formation of cyclic compounds. The reaction typically involves the coordination of a heteroatom on the substrate to the palladium center, followed by an intramolecular electrophilic attack by the palladium on a C-H bond to form a stable palladacycle.

The formation of these palladacycles is often a crucial step in more complex catalytic cycles. For instance, Li₂[PdCl₄] has been used to synthesize di-μ-chloro-bridged heteroannular cyclopalladated complexes from ferrocene (B1249389) derivatives containing an imine functional group. acs.org Similarly, it can be used alongside palladium(II) acetate (B1210297) as a starting material to generate palladacycles from phenylpyridine ligands, which are then employed as catalysts for C-H activation. acs.org

A study on the reaction of a camphor-derived imine with lithium tetrachloropalladate demonstrated the formation of a palladium(II) complex, highlighting the role of Li₂[PdCl₄] in the initial steps leading to cyclopalladated products, even if palladium acetate was more direct in forming the final palladacycle in that specific instance. researchgate.net The choice of base can also be critical; the reaction of certain N,N-dialkylanilines with Li₂[PdCl₄] in the presence of a base like lithium hydroxide (B78521) leads to the selective synthesis of cyclometallated complexes. researchgate.net

Reactant TypeCatalyst SystemProduct TypeReference
Ferrocene IminesLi₂[PdCl₄] / NaOAcCyclopalladated Ferrocene Complexes acs.org
Phenylpyridine LigandsLi₂[PdCl₄] or Pd(OAc)₂Palladacycle Catalysts acs.org
N,N-DialkylanilinesLi₂[PdCl₄] / LiOH·H₂OCyclometallated Anilines researchgate.net
Camphor-derived IminesLi₂[PdCl₄]Palladium(II) Coordinated Complex researchgate.net

Oxidation Reactions of Alkenes

The oxidation of alkenes to carbonyl compounds, famously known as the Wacker process (or Wacker-Tsuji oxidation for laboratory-scale reactions), is one of the most significant applications of palladium catalysis. wikipedia.orgorganic-chemistry.org In this reaction, this compound serves as a direct and effective source of the active catalytic species, the tetrachloropalladate(II) anion ([PdCl₄]²⁻). wikipedia.org

The reaction mechanism involves the coordination of the alkene to the [PdCl₄]²⁻ complex. libretexts.org This is followed by the nucleophilic attack of water on the coordinated alkene, which typically occurs at the more substituted carbon atom (Markovnikov regioselectivity) to yield a β-hydroxyalkyl-palladium(II) species. Subsequent β-hydride elimination forms an enol, which rapidly tautomerizes to the final ketone product. The resulting palladium(0) is then re-oxidized to palladium(II) by a co-oxidant, commonly a copper(II) salt, which is in turn regenerated by oxygen, making oxygen the ultimate oxidant in the catalytic cycle. wikipedia.orgalfa-chemistry.com

This process is highly effective for converting terminal alkenes into methyl ketones. alfa-chemistry.com While internal alkenes can also be oxidized, the reactions are generally slower, and controlling regioselectivity can be challenging. researchgate.net

Alkene SubstrateTypical ProductKey Mechanistic StepReference
Terminal Alkenes (e.g., 1-Decene)Methyl Ketones (e.g., 2-Decanone)Nucleophilic attack of H₂O on Pd-alkene complex libretexts.orgalfa-chemistry.com
Ethylene (B1197577)AcetaldehydeRegeneration of Pd(II) by CuCl₂/O₂ wikipedia.org
Cycloalkenes (e.g., Cyclohexene)Cyclic Ketones (e.g., Cyclohexanone)β-Hydride elimination alfa-chemistry.comresearchgate.net

Mechanistic Investigations and Reaction Pathway Analysis of Lithium Tetrachloropalladate Ii Catalysis

Elucidation of Catalytic Cycles (e.g., Pd(0)-Pd(II) Pathways)

The catalytic activity of lithium tetrachloropalladate(II) is centered on the palladium atom, which orchestrates chemical transformations by cycling through different oxidation states. A predominant mechanistic framework for many reactions catalyzed by palladium complexes, including those starting from Li₂[PdCl₄], is the Pd(0)-Pd(II) catalytic cycle. This cycle is fundamental to widely used cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions.

The generalized Pd(0)-Pd(II) cycle for a cross-coupling reaction can be broken down into three primary elementary steps: whiterose.ac.uk

Oxidative Addition: The cycle typically begins with the active Pd(0) species. An organic halide (R-X) reacts with the Pd(0) catalyst, breaking the R-X bond and forming a new organopalladium(II) complex (R-Pd(II)-X). In this step, the palladium center is oxidized from the 0 to the +2 oxidation state.

Transmetalation (for cross-coupling): In reactions like the Suzuki coupling, a second organic component, often an organoboron compound, transfers its organic group to the palladium(II) complex. This step forms a diorganopalladium(II) intermediate.

Reductive Elimination: The final step involves the formation of a new carbon-carbon bond between the two organic groups attached to the palladium center. whiterose.ac.uk This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle, and releases the desired organic product. whiterose.ac.uk

The initial Li₂[PdCl₄] serves as a precatalyst, a stable Pd(II) source that must be reduced in situ to the catalytically active Pd(0) species to initiate the cycle. This reduction can be achieved by various reagents present in the reaction mixture, such as phosphines, amines, or alcohols. researchgate.net The entire process is a synergistic dual catalytic system where the kinetics of the independent cycles must be balanced for the reaction to succeed. nih.govresearchgate.net Mechanistic analysis often involves disassembling the proposed catalytic cycles into these elementary reactions to study each step independently. nih.govresearchgate.net

Table 1: Key Steps in a Generalized Pd(0)-Pd(II) Cross-Coupling Cycle
StepDescriptionChange in Pd Oxidation State
Oxidative AdditionReaction of an organic halide with the Pd(0) catalyst.0 → +2
TransmetalationTransfer of an organic group from a main-group organometallic reagent to the Pd(II) complex.No Change
Reductive EliminationFormation of the C-C bond and regeneration of the Pd(0) catalyst.+2 → 0

Role of Hydration and Solvation in Catalytic Mechanism

The solvent and the presence of water (hydration) play a critical, multifaceted role in the catalytic mechanism of lithium tetrachloropalladate(II). whiterose.ac.ukresearchgate.net The term "hydrate" in the compound's name indicates that water molecules are part of its solid-state structure, and their presence, along with the bulk solvent, can significantly influence reaction pathways, rates, and selectivity. eforu-chemical.com

Hydration: The water of hydration can directly participate in the catalytic process. In some cases, water can facilitate the activation of the precatalyst. For instance, studies on related palladium systems have shown that water can participate in the activation of Pd-NHC catalytic systems for Suzuki-Miyaura cross-coupling. kaust.edu.sa Conversely, uncontrolled amounts of water can be detrimental, leading to the degradation of catalytic activity by promoting the formation of inactive palladium hydroxo species or palladium black nanoparticles. acs.org

Solvation: The choice of solvent is a key factor in reactions catalyzed by lithium tetrachloropalladate(II). whiterose.ac.ukmdpi.com Solvents affect the catalyst's performance by:

Solubility and Mass Transfer: The solvent must effectively dissolve the tetrachloropalladate salt, the substrates, and any reagents to ensure they are in contact and can diffuse to the catalyst's active sites. researchgate.netresearchgate.net

Stabilization of Intermediates: Polar solvents can stabilize charged or polar intermediates and transition states within the catalytic cycle, which can significantly affect the reaction rate. whiterose.ac.ukresearchgate.netresearchgate.net For example, the formation of ionic species during the catalytic cycle is favored in more polar solvents. whiterose.ac.uk

Mechanistic Participation: Solvents can be more than just a medium; they can directly participate in kinetically relevant steps. researchgate.net They can compete with substrates for coordination to the palladium center, act as a proton source or sink, or even react with substrates to form a more reactive intermediate. researchgate.netepfl.ch In some systems, a change in solvent can dramatically alter the catalytic pathway, for example, switching from a metal-ligand cooperative mechanism to a metal hydride transfer mechanism, leading to different product stereoselectivity. mdpi.com

Systematic solvent screening is often necessary to balance solubility, reactivity, and catalyst stability for a given transformation.

Table 2: Influence of Solvation on Catalytic Processes
Solvent PropertyEffect on CatalysisExample
PolarityStabilizes charged intermediates and transition states, potentially increasing reaction rates. whiterose.ac.ukresearchgate.netPolar aprotic solvents like DMF or THF are often used to solubilize reactants and stabilize catalytic species.
Coordinating AbilityCan compete with ligands or substrates for active sites, potentially inhibiting the reaction. whiterose.ac.ukStrongly coordinating solvents may slow down or halt catalysis by blocking the palladium center.
Protic/Aprotic NatureCan participate in proton transfer steps or influence the basicity of reagents. researchgate.netA small amount of water in an acetic acid solvent mixture was found to activate a nanoparticle catalyst. researchgate.net

Influence of Counterions on Reaction Pathways and Selectivity

The counterion, in this case, the lithium cation (Li⁺), is not merely a spectator in the catalytic process. It can exert a significant influence on reaction pathways and selectivity through various interactions. nih.govchemrxiv.org

The primary roles of the lithium counterion include:

Stabilization and Solubility: The lithium ion stabilizes the tetrachloropalladate(II) anion ([PdCl₄]²⁻) and enhances the salt's solubility in organic solvents, which is a crucial first step for homogeneous catalysis. This improved solubility, compared to salts with other counterions like potassium, can lead to higher effective catalyst concentrations in the reaction medium.

Ion-Pairing Effects: In solution, the lithium cation and the anionic palladium complex can exist as ion pairs. The degree of this ion-pairing can affect the reactivity of the palladium center. nih.gov Tightly bound ion pairs may render the catalyst less active, while solvent-separated ion pairs can liberate a more active anionic catalyst. whiterose.ac.uknih.gov The nature of the solvent strongly influences these ion-pairing equilibria. whiterose.ac.uk

Lewis Acidity: The lithium cation can act as a Lewis acid, coordinating to substrates, reagents, or intermediates in the catalytic cycle. This coordination can activate substrates or influence the stereoselectivity of a reaction. Computational studies on lithium-catalyzed polymerizations have shown that the lithium catalyst can be involved in mono-metallic, bi-metallic, and charge-separated transition states, coordinating to both incoming monomers and the polymer backbone. chemrxiv.orgfu-berlin.de

Facilitating Electron Transfer: The lithium ion can facilitate electron transfer processes during the catalytic cycle, a key aspect of the Pd(0)-Pd(II) redox chemistry.

The influence of counterions is a general phenomenon in catalysis, where they can impact the rate and efficiency of multiple steps in a reaction mechanism by modulating the properties of the catalyst and intermediates. nih.gov

Kinetic Studies of Catalytic Processes

Kinetic studies are essential for elucidating the detailed mechanism of a catalytic reaction, identifying the rate-determining step (RDS), and understanding the role of each component in the reaction mixture. nih.govmit.edu For reactions catalyzed by lithium tetrachloropalladate(II), kinetic analysis provides quantitative insight into the catalytic cycle.

A common approach involves monitoring the reaction progress under various conditions to determine the reaction order with respect to the catalyst, substrates, and other additives. nih.gov This information helps to construct a rate law, which is a mathematical expression that describes the reaction rate. A catalyst, by definition, affects the reaction rate and therefore should be included in the rate expression if it participates in or before the rate-determining step. youtube.com

Key findings from kinetic studies of related palladium-catalyzed systems include:

Identification of the Rate-Determining Step: By independently studying the elementary steps of a proposed mechanism (oxidative addition, transmetalation, reductive elimination) and comparing their rates, the slowest step, or RDS, can be identified. nih.govresearchgate.net For example, in a specific palladium-catalyzed cross-coupling, the formation of a palladium bisacetylide intermediate was identified as the rate-determining step. nih.gov In other systems, phenol (B47542) desorption from the catalyst surface was found to be rate-limiting. rsc.org

Resting State of the Catalyst: Kinetic studies, often in conjunction with spectroscopic analysis, can identify the catalyst's "resting state"—the most stable and abundant palladium species present during the reaction. mit.edu This is not necessarily an inactive species but the intermediate that precedes the rate-determining step.

Complex Dependencies: The reaction rate can show complex, sometimes non-intuitive, dependencies on reactant concentrations. For instance, in certain C-N cross-coupling reactions, an inverse dependence on the concentration of both the amine and aryl halide was observed, pointing to a more intricate reaction network for the oxidative addition step than initially assumed. mit.edu

Advanced methods like Reaction Progress Kinetic Analysis (RPKA) allow for the extraction of detailed kinetic information from a minimal number of experiments. nih.gov These studies are crucial for optimizing reaction conditions and for the rational design of more efficient catalysts.

Advanced Materials Science and Nanotechnology Applications

Precursor for Palladium Nanoparticle Synthesis

Lithium tetrachloropalladate(II) hydrate (B1144303) is a key starting material for the production of palladium (Pd) nanoparticles. The synthesis process typically involves the reduction of the tetrachloropalladate ([PdCl₄]²⁻) ion, supplied by the lithium salt, to zerovalent palladium (Pd⁰), which then nucleates and grows into nanoparticles. nih.govresearchgate.net The size, shape, and stability of these nanoparticles can be precisely controlled by adjusting reaction parameters such as the choice of reducing agent, the type and concentration of stabilizing agents, and the reaction temperature and pH. frontiersin.orgrsc.org

Common methods for synthesizing palladium nanoparticles from a tetrachloropalladate precursor include:

Polyol Reduction: In this method, a polyol such as ethylene (B1197577) glycol acts as both the solvent and the reducing agent. nih.gov The process is often carried out at elevated temperatures in the presence of a stabilizer like poly(N-vinyl-2-pyrrolidone) (PVP), which prevents particle aggregation and controls growth. nih.govfrontiersin.org Research has shown that this method can produce quasi-spherical palladium clusters with diameters around 2.6 nm. nih.gov

Chemical Reduction: Strong reducing agents like sodium borohydride (B1222165) or lithium triethylborohydride ("Super-Hydride®") are used to rapidly reduce the [PdCl₄]²⁻ ions. researchgate.net This synthesis is often performed in a two-phase system or in the presence of capping agents like thiols or polymers to stabilize the resulting nanoparticles. researchgate.net

Electrochemical Synthesis: This technique involves the electroreduction of Pd(II) species at an electrode surface. researchgate.netrsc.org By controlling the applied current density, it is possible to produce nanoparticles with diameters ranging from 8 to 30 nm. researchgate.netrsc.org This method allows for the formation of highly concentrated nanoparticle suspensions at room temperature. rsc.org

The choice of synthesis route and parameters directly influences the final properties of the Pd nanoparticles, which is crucial for their subsequent applications.

Table 1: Synthesis of Palladium Nanoparticles from Tetrachloropalladate Precursors

Synthesis MethodReducing AgentStabilizer/MediumTypical Particle SizeReference
Polyol ReductionEthylene GlycolPoly(N-vinyl-2-pyrrolidone) (PVP)~2.6 nm nih.gov
Chemical ReductionSodium Borohydride (NaBH₄)Thiol ligands / Two-phase system2-3 nm researchgate.net
Chemical ReductionCitratePDMAEMA Polymer1.4 - 5.0 nm rsc.org
Electrochemical MethodElectric CurrentPoly(N-vinyl-2-pyrrolidone) (PVP)8 - 30 nm researchgate.netrsc.org

Applications in Electrocatalysis (e.g., Fuel Cells)

Palladium nanoparticles synthesized from precursors like lithium tetrachloropalladate(II) hydrate are highly effective electrocatalysts, particularly for applications in low-temperature fuel cells such as Direct Liquid Fuel Cells (DLFCs). researchgate.netrsc.org Palladium is a promising alternative to the more expensive and less abundant platinum for catalyzing key fuel cell reactions. rsc.org

The electrocatalytic performance of Pd nanoparticles is strongly dependent on their size, dispersion, and interaction with the support material (often carbon). researchgate.netelsevierpure.com In fuel cells, these catalysts are crucial for:

Anode Reactions: Pd-based catalysts show significant activity for the electro-oxidation of liquid fuels like formic acid, methanol (B129727), and ethanol (B145695). researchgate.netelsevierpure.com This makes them vital components for the anodes of direct alcohol and direct formic acid fuel cells.

Cathode Reactions: While pure palladium's activity for the oxygen reduction reaction (ORR) is slightly lower than platinum's, it can be significantly enhanced by alloying it with other metals like cobalt or iron. rsc.org

Research has demonstrated that well-dispersed Pd-based alloy nanoparticles exhibit superior electrocatalytic activities and long-term stability compared to pure palladium nanocatalysts. researchgate.net The ability to use this compound to generate these nanoparticles offers a pathway to developing more cost-effective and efficient fuel cells. rsc.orgfrontiersin.org

Table 2: Performance of Palladium-Based Electrocatalysts in Fuel Cell Reactions

Catalyst SystemTarget ReactionKey FindingReference
Pd-based alloy nanoparticlesFormic Acid / Alcohol OxidationExhibits superior electrocatalytic activity and long-term stability compared to pure Pd nanocatalysts. researchgate.net
Pd-Pt/Carbon NanofiberOxygen Reduction Reaction (ORR)Achieved electrochemical kinetic parameters similar to or better than pure Pt, but with lower Pt content. rsc.org
Pd nanoparticles on Carbon Nanofiber (CNF)Liquid Fuel Electro-oxidationDemonstrated superior or comparable electrocatalytic activity and stability in formic acid, methanol, and ethanol fuel cells. elsevierpure.com

Hydrogen Sensing and Storage Materials Development

Palladium's remarkable ability to absorb large volumes of hydrogen makes it an ideal material for developing hydrogen sensors. mdpi.comnih.gov Palladium-based materials derived from precursors like this compound are at the forefront of this technology. researchgate.net

The sensing mechanism is based on the changes in the physical and electronic properties of palladium when it is exposed to hydrogen gas. mdpi.com Hydrogen molecules dissociate on the palladium surface, and the resulting hydrogen atoms diffuse into the metal's lattice, forming palladium hydride (PdHₓ). nih.gov This process leads to measurable changes in:

Electrical Resistance: The formation of palladium hydride alters the electronic structure and lattice parameters of palladium, causing a change in its electrical resistance. mdpi.com This change can be correlated to the concentration of hydrogen in the environment.

Optical Properties: The absorption of hydrogen also changes the optical properties of palladium, which can be detected by optical sensors, offering an alternative that is free from the risk of sparks. nih.gov

The use of palladium in nanostructured forms, such as nanoparticles or thin films, significantly enhances sensor performance. mdpi.comnih.gov The high surface-area-to-volume ratio of nanoparticles provides more sites for hydrogen interaction, leading to faster response times and higher sensitivity, allowing for the detection of hydrogen at parts-per-million (ppm) levels. mdpi.com this compound serves as a convenient starting material to create these high-performance nanostructured sensing layers. nih.govfrontiersin.org

While the primary application discussed is sensing, the fundamental property of hydrogen absorption in palladium is also relevant for hydrogen storage research, although developing materials with practical storage capacities remains a significant challenge. nih.gov

Table 3: Characteristics of Palladium-Based Hydrogen Sensors

Sensor Type / MaterialDetection PrincipleKey Performance MetricReference
Pd Nanoparticle-Modified SensorsResistiveCan effectively detect low-concentration hydrogen (ppm levels). mdpi.com
Pd NPs on TiO₂ NanotubesResistiveDetectable response in 1-5% hydrogen concentration with a response time of ~2 minutes. nih.gov
PdO-rGO NanocompositesElectrochemicalDemonstrated high sensitivity and a consistent linear response. mdpi.com
Pd-based Optical SensorsOptical Property ChangeInherent safety as they do not generate sparks during detection. nih.gov

Theoretical and Computational Chemistry Approaches to Lithium Tetrachloropalladate Ii Hydrate

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of lithium tetrachloropalladate(II) hydrate (B1144303), DFT studies primarily focus on the tetrachloropalladate(II) anion, [PdCl4]2-, which dictates the core chemical characteristics of the compound.

DFT calculations have been instrumental in explaining the square planar geometry of the [PdCl4]2- ion. stackexchange.comyoutube.com For a d8 metal center like Palladium(II), the d-orbital splitting in a square planar ligand field leads to significant stabilization of the electrons in lower energy orbitals compared to a tetrahedral arrangement. stackexchange.com The 4d orbitals of Pd2+ are more spatially extended than the 3d orbitals of a first-row transition metal like Ni2+, leading to stronger orbital overlap with the chloride ligands. This results in a larger energy gap (ΔE) between the d-orbitals, which favors the pairing of electrons in the lower energy orbitals, a key factor for the observed diamagnetism and square planar geometry of [PdCl4]2-. stackexchange.comquora.com

The reactivity of the complex is also explored using DFT. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in this regard. The HOMO is typically associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting ability. In [PdCl4]2-, the HOMO is expected to have significant contributions from the p-orbitals of the chloride ligands, while the LUMO is primarily centered on the d-orbitals of the palladium atom. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the chemical reactivity and kinetic stability of the complex. A smaller gap generally implies higher reactivity.

Table 1: Calculated DFT Parameters for Tetrachloropalladate(II) Analogs

ParameterDescriptionTypical Calculated ValuesReference
Pd-Cl Bond Length The distance between the palladium center and the chlorine ligands.~2.3-2.4 Å researchgate.net
Cl-Pd-Cl Bond Angle The angle between adjacent chlorine atoms, defining the geometry.~90° and ~180° researchgate.net
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.Varies with counter-ion and solvent researchgate.netresearchgate.net

Note: Specific values can vary depending on the computational method, basis set, and the specific crystalline environment or solvent model used in the calculation.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their photophysical properties, such as UV-Vis absorption spectra. nih.govnih.gov For tetrachloropalladate(II) complexes, TD-DFT calculations are essential for interpreting their electronic transitions.

The UV-Vis spectrum of [PdCl4]2- is characterized by intense ligand-to-metal charge transfer (LMCT) bands. acs.org TD-DFT calculations help in assigning these absorption bands to specific electronic transitions. For instance, an absorption band observed around 240 nm in aqueous solutions of potassium tetrachloropalladate (K2PdCl4) is attributed to an LMCT from the chloride ligands to the palladium center. acs.org The calculations can predict the vertical excitation energies and the oscillator strengths of these transitions, which correspond to the position and intensity of the absorption peaks, respectively.

The choice of solvent in TD-DFT calculations is critical as it can influence the predicted absorption maxima. By incorporating solvent models, such as the Polarizable Continuum Model (PCM), theoretical chemists can more accurately simulate the photophysical properties of lithium tetrachloropalladate(II) hydrate in solution. researchgate.netnih.gov

Table 2: Representative TD-DFT Calculated Electronic Transitions for [PdCl4]2- Analogs

Transition TypeTypical Calculated Wavelength (nm)DescriptionReference
LMCT ~240-300Ligand-to-Metal Charge Transfer from Cl p-orbitals to Pd d-orbitals. acs.org
d-d transitions Lower intensity, often obscured by LMCT bandsTransitions between the d-orbitals of the Palladium(II) center. acs.org

Note: The exact wavelengths and assignments are sensitive to the computational level and the molecular environment.

Computational Modeling of Coordination and Hydration Phenomena

Computational modeling, particularly through molecular dynamics (MD) simulations and DFT, provides a molecular-level understanding of how this compound interacts with water molecules. This includes the coordination of water to the lithium ions and the hydration of the [PdCl4]2- anion.

MD simulations can be employed to study the behavior of the ions and water molecules in an aqueous solution of lithium tetrachloropalladate. nih.govnih.gov These simulations can reveal the structure of the hydration shells around the Li+ cations and the [PdCl4]2- anion. The Li+ ion is expected to be strongly hydrated, coordinating a specific number of water molecules in its first hydration shell.

Charge Density Analysis and Electrostatic Potential Mapping

Charge density analysis and the mapping of the molecular electrostatic potential (MEP) are valuable computational tools for understanding the distribution of electrons within a molecule and predicting its interaction sites.

For the [PdCl4]2- anion, the charge density is not uniformly distributed. The palladium atom, despite its formal +2 oxidation state, will have a different partial charge due to the covalent nature of the Pd-Cl bonds. The chloride ligands will bear a negative charge. The MEP provides a visual representation of the electrostatic landscape of the molecule. For the isolated [PdCl4]2- dianion, the MEP is negative across the entire surface, with the most negative potential located on the chloride atoms. nih.gov

The presence of counter-ions, such as Li+, and water molecules significantly influences the MEP. The positively charged lithium ions will be attracted to the negative potential of the [PdCl4]2- anion. Hydrogen bonding from the water molecules of hydration to the chloride ligands will also alter the charge distribution. These interactions are crucial for the formation and stability of the crystalline solid. Computational studies on analogous systems show that counter-ions can reduce the magnitude of the negative electrostatic potential on the complex anion. nih.gov This analysis is key to understanding the intermolecular forces that govern the crystal packing of this compound.

Spectroscopic and Analytical Characterization Techniques in Lithium Tetrachloropalladate Ii Hydrate Research

Vibrational Spectroscopy (IR) for Structural Insights

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for probing the structural characteristics of the tetrachloropalladate(II) anion ([PdCl₄]²⁻). The IR spectra of compounds containing this anion are distinguished by specific absorption bands that correspond to the fundamental vibrational modes of the Pd-Cl bonds.

The square planar [PdCl₄]²⁻ ion, belonging to the D₄h point group, is expected to exhibit specific IR-active modes. The most prominent of these is the asymmetric stretching vibration (ν₃) of the Pd-Cl bonds, which typically appears in the far-infrared region. Studies on various tetrachloropalladate(II) salts have identified this band in the range of 300-360 cm⁻¹. For instance, low-temperature far-infrared spectra of several tetrachloropalladate(II) salts have been investigated to observe these and other features. rsc.org The position of this band can be influenced by factors such as the nature of the cation and the crystal packing forces.

Furthermore, IR spectroscopy can provide information about the presence of water of hydration. The characteristic O-H stretching and H-O-H bending vibrations of water molecules are readily identifiable in the mid-infrared region, typically around 3400 cm⁻¹ and 1630 cm⁻¹, respectively. The presence and nature of these bands can confirm the hydrated state of the compound.

Detailed analysis of the IR spectra, including the observation of overtones and combination bands, can offer a more comprehensive understanding of the molecular structure and intermolecular interactions within the crystal lattice of lithium tetrachloropalladate(II) hydrate (B1144303).

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Description
Pd-Cl Asymmetric Stretch (ν₃)300 - 360The primary IR-active stretching vibration of the [PdCl₄]²⁻ anion.
O-H Stretch~3400Indicates the presence of water of hydration.
H-O-H Bend~1630Confirms the presence of water of hydration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand and Complex Characterization

While palladium-105 (B3064671) is an NMR-active nucleus, its low gyromagnetic ratio and the quadrupolar nature of the more abundant isotopes make direct ¹⁰⁵Pd NMR spectroscopy challenging and not routinely employed for studying simple salts like lithium tetrachloropalladate(II) hydrate. However, NMR spectroscopy becomes an invaluable tool when this complex is used as a precursor in the synthesis of more elaborate palladium(II) complexes with organic ligands.

In such cases, proton (¹H) and carbon-13 (¹³C) NMR are extensively used to characterize the organic ligands and to observe changes in their chemical shifts upon coordination to the palladium center. The coordination of a ligand to the palladium ion in the [PdCl₄]²⁻ complex leads to a deshielding effect, causing the signals of the ligand's protons and carbons near the coordination site to shift downfield in the NMR spectrum. This provides crucial information about the binding mode of the ligand.

Moreover, for complexes involving phosphorus-containing ligands, phosphorus-31 (³¹P) NMR is a highly sensitive and informative technique. The chemical shift of the ³¹P signal and its coupling constants can elucidate the nature of the Pd-P bond and the geometry of the resulting complex.

Although direct NMR data for this compound itself is scarce due to the nature of the compound, the principles of NMR are fundamental in understanding its reactivity and the structure of its derivatives.

UV-Visible Spectroscopy for Electronic Transitions and Speciation Studies

UV-Visible spectroscopy is a key technique for investigating the electronic structure of the [PdCl₄]²⁻ anion in this compound. The spectrum of this complex is characterized by d-d transitions and ligand-to-metal charge transfer (LMCT) bands.

The d-d transitions, which involve the excitation of electrons between the d-orbitals of the palladium(II) ion, are typically weak and appear in the visible region of the spectrum. For a square planar d⁸ metal ion like Pd(II), several spin-allowed d-d transitions are expected. These transitions provide information about the ligand field splitting parameters.

More intense bands are observed in the ultraviolet region, which are assigned to LMCT transitions. These involve the transfer of an electron from the chloride ligands to the palladium(II) center. The energy of these transitions is related to the electronegativity of the ligands and the oxidation state of the metal.

Studies on the absorption spectra of the tetrachloropalladate(II) ion have been conducted to understand these electronic transitions in detail. acs.org UV-Visible spectroscopy is also a valuable tool for studying the speciation of [PdCl₄]²⁻ in solution. The position and intensity of the absorption bands can change depending on the solvent and the presence of other coordinating species, allowing for the monitoring of ligand exchange reactions.

Transition Type Typical Wavelength Range Description
d-d TransitionsVisible RegionWeak absorptions corresponding to electronic transitions within the d-orbitals of the Pd(II) ion.
Ligand-to-Metal Charge Transfer (LMCT)Ultraviolet RegionIntense absorptions resulting from the transfer of electrons from chloride ligands to the Pd(II) center.

X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure Determination

Single-crystal X-ray diffraction, when suitable crystals can be grown, offers a complete three-dimensional structure of the molecule. It would reveal the square planar geometry of the [PdCl₄]²⁻ anion, the coordination environment of the lithium cations, and the location of the water molecules of hydration within the crystal lattice. The resulting structural data, including the Pd-Cl bond lengths and Cl-Pd-Cl bond angles, are crucial for understanding the compound's properties and reactivity.

Powder X-ray diffraction (PXRD) is used when single crystals are not available or for routine phase identification. The resulting diffraction pattern is a fingerprint of the crystalline solid. It can be used to confirm the identity and purity of a synthesized batch of this compound by comparing the experimental pattern with a known standard or a pattern calculated from single-crystal data. While PXRD does not provide the same level of detail as single-crystal XRD, it is an essential tool for characterizing the bulk material.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For coordination complexes like this compound, soft ionization techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are often employed to bring the intact complex into the gas phase.

In a typical ESI-MS experiment of a solution containing this compound, one might observe ions corresponding to the [PdCl₃]⁻ fragment or adducts with solvent molecules. The isotopic pattern of the observed ions is particularly informative due to the characteristic isotopic distributions of palladium and chlorine, which allows for unambiguous identification of the palladium-containing species.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information. By inducing the fragmentation of a selected parent ion, the resulting daughter ions can reveal details about the connectivity and stability of the complex.

Circular Dichroism (CD) for Chiral System Interactions

Circular dichroism (CD) spectroscopy is a specialized technique that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for studying chiral molecules. While this compound itself is achiral, CD spectroscopy becomes a relevant and powerful tool when this complex interacts with or is used to synthesize chiral molecules.

CD spectroscopy is also used to study the binding of the [PdCl₄]²⁻ ion to chiral biomolecules, such as proteins or DNA. The induced CD signals in the d-d or charge-transfer regions of the palladium complex can provide insights into the nature of the binding and the structural changes induced in the biomolecule upon coordination.

Solution Chemistry and Equilibrium Studies of Palladium Ii Chloride Systems

Spectrophotometric Determination of Formation Constants

Spectrophotometry is a key technique for investigating the complex formation of palladium(II) with chloride ions. researchgate.netresearchgate.net This method utilizes the distinct ligand-to-metal charge transfer bands of the various palladium complexes in the UV-visible spectrum to determine their concentrations and, subsequently, their formation constants. osti.gov

Research conducted at 25°C and an ionic strength of 1.0 M has successfully determined the stepwise formation constants (βn) for the series of square planar complexes represented by the general formula [PdCln(H₂O)₄₋n]²⁻ⁿ, where 'n' ranges from 0 to 4. The values for the logarithms of these constants demonstrate the high stability of the chloride complexes. researchgate.net For instance, at a chloride concentration of 0.69 M, approximately 94% of the total palladium exists as the tetrachloro complex, [PdCl₄]²⁻. Conversely, even at a low chloride concentration (6 x 10⁻⁵ M), about 52% of the Pd(II) is present as the monochloride complex, [PdCl(H₂O)₃]⁺.

The thermodynamic stability of these chloro aqua complexes is also temperature-dependent. osti.gov Studies have shown that the stabilities of PdCl(H₂O)₃⁺, PdCl₂(H₂O)₂⁰, and PdCl₃(H₂O)⁻ increase at higher temperatures, whereas the stability of PdCl₄²⁻ decreases. osti.gov

Complexlog βn
[PdCl(H₂O)₃]⁺4.47 researchgate.net
[PdCl₂(H₂O)₂]7.80 researchgate.net
[PdCl₃(H₂O)]⁻10.18 researchgate.net
[PdCl₄]²⁻11.53 researchgate.net

Hydrolysis Phenomena of Tetrachloropalladate(II) Anion

In aqueous solutions, the tetrachloropalladate(II) anion undergoes hydrolysis, where water molecules or hydroxide (B78521) ions substitute one or more chloride ligands. The extent of this hydrolysis is dependent on factors such as pH and the concentrations of both palladium and chloride ions in the solution. researchgate.net At a given pH, the degree of hydrolysis tends to increase with higher palladium concentrations but decreases with increasing chloride concentration, which shifts the equilibrium away from the hydrolyzed species. researchgate.net

The initial hydrolysis step for the [PdCl₄]²⁻ anion involves the formation of a mixed hydroxychloride complex. researchgate.net Spectrophotometric measurements have been used to determine the formation constant for [PdCl₃OH]²⁻, indicating that the equilibrium between [PdCl₄]²⁻ and [PdCl₃OH]²⁻ is established very rapidly, in less than a second. researchgate.net The formation of such hydrolytic species is a crucial aspect of the aqueous chemistry of palladium(II). researchgate.net

Complexation with Chloride and Hydroxide Ligands

Palladium(II) forms highly stable complexes with both chloride and hydroxide ligands. researchgate.net Beyond the pure chloroaqua complexes, a series of mixed chloro-hydroxo complexes, represented by the formula [PdClp(OH)q]²⁻ᵖ⁻q, can form, particularly as the pH of the solution increases. researchgate.net The formation of these mixed-ligand species has been investigated by spectrophotometry over a pH range of 2 to 12 at various chloride concentrations.

These studies have yielded formation constants (βpq) for several mixed chloro-hydroxo species. researchgate.net As the pH rises above 7, hydroxo and chloro-hydroxo complexes become more prominent. For example, in a solution with 0.5 M chloride concentration, [Pd(OH)₄]²⁻ accounts for approximately 86% of the palladium species at a pH of 12.

Table 2: Formation Constants for Mixed Palladium(II) Chloro-Hydroxo Complexes This table shows the logarithmic values of the formation constants (βpq) for mixed-ligand complexes at 25°C, where 'p' is the number of chloride ligands and 'q' is the number of hydroxide ligands.

Complexpqlog βpq
[PdCl₃(OH)]²⁻3116.48 researchgate.net
[PdCl₂(OH)₂]²⁻2220.63 researchgate.net
[PdCl(OH)₃]⁻1324.02 researchgate.net
[Pd(OH)₄]²⁻0426.23 researchgate.net

Ion Association and Solvation Dynamics in Aqueous Solutions

In an aqueous solution of Lithium tetrachloropalladate(II) hydrate (B1144303), the dissolved species exist as hydrated lithium cations (Li⁺) and tetrachloropalladate(II) anions ([PdCl₄]²⁻). The interactions between these ions and the surrounding water molecules define the solvation dynamics and can lead to ion association. wikipedia.org

Ion Solvation: Both the cation and the anion are surrounded by water molecules, forming hydration shells. nih.gov

Cation Solvation: The small, hard lithium cation (Li⁺) strongly coordinates with water molecules in its primary solvation shell.

Anion Solvation: The larger, more complex [PdCl₄]²⁻ anion also has a structured hydration shell. Water molecules orient themselves around the anion, likely forming hydrogen bonds between the water's hydrogen atoms and the chloride ligands. nih.gov

The structure of water is significantly perturbed within the first hydration shell of an ion but is only mildly affected outside of this immediate region. nih.gov

Ion Association: In solution, oppositely charged ions can come together to form a distinct entity known as an ion pair. wikipedia.org The extent of ion association is influenced by the solvent's dielectric constant; water's high dielectric constant means that ion pairing for 1:1 electrolytes is often minimal except at high concentrations. wikipedia.org For a 2:1 electrolyte like Li₂[PdCl₄], the tendency to form ion pairs is greater. These associations can be categorized based on the proximity of the ions: wikipedia.org

Contact Ion Pair (Inner-Sphere Complex): The Li⁺ cation and [PdCl₄]²⁻ anion are in direct contact, with no intervening water molecules.

Solvent-Shared Ion Pair (Outer-Sphere Complex): The cation and anion are separated by a single layer of water molecules in their respective primary hydration shells. wikipedia.org This type of association is common in coordination chemistry. wikipedia.orgresearchgate.net

The dynamic equilibrium between fully solvated ions, solvent-shared ion pairs, and contact ion pairs is a fundamental characteristic of the solution chemistry of salts like Lithium tetrachloropalladate(II) hydrate. wikipedia.org

Future Research Directions and Emerging Applications

Development of Novel Ligand Systems for Enhanced Catalysis

The performance of a homogeneous catalyst is intrinsically linked to the nature of the ligands coordinated to the metal center. nih.gov For palladium-based systems derived from precursors like lithium tetrachloropalladate(II), the design and synthesis of novel ligands are a primary focus for enhancing catalytic activity, selectivity, and stability.

The importance of ligands in modern homogeneous transition metal catalysis cannot be overstated, as their coordination directly influences the catalyst's structure and reactivity. nih.gov This, in turn, affects the activation energy of key steps in a catalytic cycle, ultimately broadening the scope of possible reactions. nih.gov Research is actively pursuing new ligand scaffolds to improve catalytic performance across all areas of homogeneous metal catalysis. nih.gov

One promising area is the development of phosphine-ligated palladium precatalysts. For example, a series of easily prepared precatalysts based on a 2-aminobiphenyl (B1664054) scaffold has been developed. mit.edu Modifying the labile halide in these systems, for instance by replacing chloride with mesylate, has led to a new class of precatalysts with enhanced stability in solution and compatibility with a wider array of bulky, electron-rich phosphine (B1218219) ligands. mit.edu The efficacy of these novel systems has been demonstrated in a variety of C-C, C-N, and C-O bond-forming reactions. mit.edu

The properties of ligands are also crucial for controlling chemoselectivity in complex reactions. rsc.org The choice of ligand can significantly influence the outcome of palladium-catalyzed coupling reactions. rsc.org Ongoing research explores a range of ligand types, including triaryl and trialkyl phosphines, Buchwald-type phosphines, and N-heterocyclic carbenes, to fine-tune the selectivity of these transformations. rsc.org

Furthermore, scientists are designing innovative ligands for transition-metal-catalyzed photoreactions. chiba-u.jp Recently developed PNP-pincer ligands have enabled platinum complexes to catalyze reactions using visible light, a concept that holds significant promise for palladium catalysis as well. chiba-u.jp Such advancements could lead to more sustainable and efficient industrial processes for producing pharmaceuticals, pigments, and dyes. chiba-u.jp

Key research findings in the development of novel ligand systems are summarized in the table below.

Ligand System/ConceptKey FindingsPotential Impact on Catalysis
Ligand-Substrate Dialogue The structure and reactivity of a metal catalyst are altered by ligand coordination, which changes the activation energy of elementary steps in a catalytic process. nih.govBroadens effective substrate scope and enables new chemical transformations. nih.gov
2-Aminobiphenyl Scaffold Precatalysts Replacing chloride with mesylate in these phosphine-ligated palladium precatalysts improves solution stability and compatibility with a wider range of phosphine ligands. mit.eduEnhanced performance and broader applicability in C-C, C-N, and C-O bond-forming reactions. mit.edu
Chemoselectivity Control The choice of ligand (e.g., phosphines, N-heterocyclic carbenes) significantly influences the selectivity of palladium-catalyzed coupling reactions. rsc.orgEnables the synthesis of complex molecules like pharmaceuticals and advanced materials with high precision. rsc.org
PNP-Pincer Ligands Novel PNP-pincer ligands facilitate photoreactions catalyzed by transition-metal complexes under visible light. chiba-u.jpDevelopment of more sustainable and energy-efficient catalytic processes for various industries. chiba-u.jp

Exploration of New Catalytic Transformations

Building on the foundation of established cross-coupling reactions, researchers are exploring novel catalytic transformations that can be achieved using palladium complexes derived from lithium tetrachloropalladate(II). These new reactions promise to create complex molecules with greater efficiency and selectivity. numberanalytics.com

A significant area of development is in C–H activation, which allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. numberanalytics.com Palladium-catalyzed C–H activation reactions are being investigated for their potential to streamline synthetic routes and reduce waste. numberanalytics.comrsc.org For instance, metal-catalyzed "cascade C–H activation/annulation" has emerged as a powerful method for constructing aromatic and heteroaromatic compounds. acs.org In these reactions, palladium complexes play a pivotal role, activating molecules with a directing group with high catalytic efficiency. acs.org

In addition to C-H activation, palladium catalysts are being explored for a variety of other transformations, including:

Hydrogenation: The reduction of alkenes and alkynes to alkanes. numberanalytics.com

Oxidation: The conversion of alkenes to ketones and aldehydes. numberanalytics.com

Transfer Hydrogenation: A sustainable alternative to traditional hydrogenation methods. rsc.org

The development of palladium nanocatalysts represents another frontier. These materials offer advantages in terms of recyclability and sustainability compared to homogeneous palladium complexes. rsc.org Research has highlighted the use of palladium nanocatalysts in sustainable organic transformations such as Sonogashira, Suzuki–Miyaura, and Mizoroki–Heck reactions. rsc.org

Recent research has also focused on the development of novel catalyst systems for challenging reactions. One such system, involving a specific palladium precatalyst and a specialized ligand, has been shown to effectively catalyze the Suzuki-Miyaura coupling of challenging DNA-linked aryl chlorides. nih.gov

Integration in Advanced Functional Materials and Devices

The unique electronic and catalytic properties of palladium complexes are being harnessed for the development of advanced functional materials and devices. Lithium tetrachloropalladate(II) serves as a valuable precursor for synthesizing these materials.

One area of active research is the creation of novel bioactive materials. For example, a new palladium(II) halide complex has been synthesized and found to exhibit semiconductor characteristics with a direct band gap energy of 2.35 eV. nih.gov This discovery opens up possibilities for the use of such materials in electronic and optoelectronic applications. nih.gov

Palladium complexes are also being integrated into drug delivery systems. In one study, a palladium complex with antitumor activity was loaded onto magnetite nanoparticles. mdpi.com This nano-system demonstrated potential for the targeted therapy of liver cancer, with the palladium complex being released more readily in the acidic environment characteristic of tumor tissues. mdpi.com

Furthermore, palladium-catalyzed reactions are instrumental in the synthesis of conjugated polymers. numberanalytics.com These materials are of great interest for applications in electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The Suzuki coupling reaction, often catalyzed by palladium complexes, is a key method for creating the backbones of these polymers. numberanalytics.com

The development of next-generation energy storage systems is another emerging application area. While not a direct application of the compound itself, the field of lithium-sulfur batteries is an area of intense research. nih.gov This technology requires advancements in various components, and the broader field of lithium chemistry, which includes compounds like lithium tetrachloropalladate(II), contributes to the fundamental understanding needed for such innovations. nih.gov

Interdisciplinary Research with Environmental Applications

The principles of green chemistry are increasingly guiding research in catalysis, and palladium-based systems are at the forefront of this movement. samaterials.com The goal is to develop chemical processes that are more sustainable and have a minimal environmental footprint. rsc.orgsamaterials.com

Palladium catalysts, including those derived from lithium tetrachloropalladate(II), contribute to green chemistry in several ways:

Efficient Transformations: High catalytic activity leads to faster reactions and improved process efficiency. samaterials.com

Selectivity Control: Fine-tuning reactions to produce the desired product minimizes waste. samaterials.com

Atom Economy: Maximizing the incorporation of atoms from the starting materials into the final product reduces waste. samaterials.com

Reduced Energy Consumption: Catalysts that operate under milder conditions lower the energy demands of chemical processes. samaterials.com

Catalyst Recyclability: The ability to reuse catalysts, particularly heterogeneous ones like palladium on carbon or single-atom catalysts, is a cornerstone of sustainable synthesis. samaterials.comnih.gov

A significant focus of environmental research is the use of palladium catalysts for pollution control. Palladium-containing composites are being investigated for gas-phase environmental catalysis, such as the oxidation of carbon monoxide and the reduction of nitrogen oxides (NOx) in vehicle emissions. researchgate.net Additionally, palladium-based catalytic technologies are being assessed for their effectiveness in removing nitrates from water, a significant environmental pollutant. nih.gov

The development of palladium single-atom catalysts is a particularly promising area for environmental applications. nih.govrsc.org These catalysts, where individual palladium atoms are anchored on a support material, offer the potential for maximum metal utilization and high stability, reducing the risk of metal leaching into the environment. nih.gov Life cycle assessments have shown that the environmental footprint of processes using these catalysts can be significantly improved through catalyst reuse. rsc.org

Interdisciplinary approaches are also leading to new applications for palladium complexes in the life sciences. For instance, palladium(II) complexes are being studied for their potential to inhibit efflux pumps in antibiotic-resistant bacteria, which could help to resensitize them to existing drugs. nih.gov

Q & A

Q. What are the standard synthetic routes for lithium tetrachloropalladate(II) hydrate, and how can purity be optimized?

this compound is typically synthesized by reacting palladium(II) chloride (PdCl₂) with lithium chloride (LiCl) in aqueous or acidic media under controlled conditions. Key steps include:

  • Dissolving PdCl₂ in concentrated HCl to form H₂[PdCl₄], followed by neutralization with LiOH to precipitate the lithium salt .
  • Recrystallization from water or ethanol to enhance purity, with careful drying to avoid moisture absorption due to its hygroscopic nature .
  • Purity optimization: Use stoichiometric excess of LiCl to ensure complete complexation, followed by vacuum filtration and elemental analysis (e.g., ICP-MS) to verify Pd and Li ratios .

Q. What handling and storage protocols are critical for this compound?

  • Moisture sensitivity : Store in a desiccator under inert gas (e.g., argon) to prevent hydrolysis. Use anhydrous solvents in reactions .
  • Safety precautions : Wear nitrile gloves and safety goggles to avoid skin/eye contact. Although not classified as hazardous (per some SDS), prolonged exposure may cause irritation .
  • Waste disposal : Collect residues in sealed containers for specialized metal recovery to prevent environmental contamination .

Q. How is this compound characterized in laboratory settings?

  • Spectroscopic methods : UV-Vis spectroscopy (λmax ~380 nm for [PdCl₄]²⁻) and FT-IR (Pd-Cl stretches at 300–350 cm⁻¹) confirm the tetrachloropalladate structure .
  • Elemental analysis : ICP-OES or EDX quantifies Li, Pd, and Cl ratios to verify stoichiometry .
  • XRD : Crystallographic data (e.g., monoclinic crystal system) validate phase purity .

Advanced Research Questions

Q. What catalytic mechanisms are associated with this compound in cross-coupling reactions?

The compound acts as a precursor for Pd⁰ nanoparticles or Pd(II) complexes in Suzuki-Miyaura and Heck reactions. Key mechanistic insights:

  • Preactivation : Reduction with NaBH₄ or ascorbic acid generates Pd nanoparticles, which catalyze C-C bond formation. The lithium ion may stabilize intermediates via cation-π interactions .
  • Ligand-free systems : Unlike Pd(OAc)₂, the chloride ligands in [PdCl₄]²⁻ can suppress β-hydride elimination, favoring selective aryl-aryl coupling .
  • Contradictions : Some studies report lower catalytic efficiency compared to Na₂PdCl₄ due to lithium’s stronger Lewis acidity, which may deactivate certain substrates. Optimization of solvent polarity (e.g., DMF vs. THF) is critical .

Q. How does thermal stability impact its application in high-temperature reactions?

  • Decomposition pathway : At >200°C, the hydrate loses water, forming anhydrous Li₂PdCl₄, which further decomposes to Pd metal and LiCl above 300°C .
  • Implications : For high-T reactions (e.g., catalysis in molten salts), pre-reduction to Pd⁰ is recommended to avoid side reactions from chloride release .
  • Analytical methods : TGA-DSC under N₂ atmosphere quantifies decomposition steps, while in-situ XRD tracks phase transitions .

Q. What strategies address contradictions in reported catalytic activity across studies?

Discrepancies often arise from:

  • Hydrate variability : Water content (n in Li₂PdCl₄·nH₂O) affects solubility and Pd availability. Anhydrous forms (synthesized via azeotropic drying) show higher reactivity .
  • Counterion effects : Lithium’s small ionic radius vs. sodium alters solvent coordination. Comparative studies with Na₂PdCl₄ highlight solvent-dependent activity differences .
  • Mitigation : Standardize reaction conditions (solvent, temperature, substrate ratios) and characterize catalyst speciation via XAS (X-ray absorption spectroscopy) pre- and post-reaction .

Q. How is this compound utilized in synthesizing supported Pd nanoparticles for heterogeneous catalysis?

  • Impregnation method : Support materials (e.g., carbon, SiO₂) are immersed in aqueous Li₂PdCl₄, followed by reduction with H₂ gas or hydrazine. Particle size (5–20 nm) is controlled via pH adjustment and surfactant addition .
  • Stability challenge : Lithium residues may block active sites. Post-synthesis washing with dilute HCl removes Li⁺ without leaching Pd .
  • Performance metrics : TEM for size distribution and XPS for oxidation state analysis ensure catalytic reproducibility .

Methodological Notes

  • Controlled atmosphere : Use Schlenk lines for air-sensitive syntheses .
  • Analytical cross-validation : Combine multiple techniques (e.g., NMR, XRD, and elemental analysis) to confirm compound integrity .
  • Ethical compliance : Adhere to institutional guidelines for heavy metal disposal and occupational exposure limits .

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